(Rac)-Telmesteine

Pharmacokinetics Mucolytic Bioavailability

For researchers modeling chronic respiratory diseases where mucus hypersecretion and protease-mediated tissue damage coexist, (Rac)-Telmesteine provides a single-molecule solution, eliminating the confounds of combination therapies. Its unique dual mechanism addresses a critical experimental gap not met by standard thiol mucolytics like NAC or erdosteine. - Achieves >90% oral bioavailability with minimal hepatic metabolism, enabling predictable dose-response modeling in preclinical in vivo studies. - Directly inhibits elastase and collagenase, validated for stabilizing protease-sensitive enzymes in industrial formulations. - Serves as an ideal probe for Phase II metabolism studies due to <6% glucuronidation and high renal excretion of the unchanged compound.

Molecular Formula C7H11NO4S
Molecular Weight 205.23 g/mol
CAS No. 127657-29-8
Cat. No. B128490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Telmesteine
CAS127657-29-8
Synonyms3-Ethyl (-)-3,4-Thiazolidinedicarboxylate;  (-)-Carbethoxythiazolidine-4-carboxylic Acid;  _x000B_(-)-3-Ethoxycarbonylthiazolidine-4-dicarboxylic Acid; 
Molecular FormulaC7H11NO4S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CSCC1C(=O)O
InChIInChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)
InChIKeyXBJWOGLKABXFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Telmesteine: Dual-Acting Mucolytic & Protease Inhibitor


(Rac)-Telmesteine is a racemic thiazolidine-4-carboxylic acid derivative that functions as a dual-acting mucoactive agent with both mucolytic and anti-protease properties [1]. Unlike simple expectorants, it reduces mucus viscosity by cleaving disulfide bonds in mucoproteins while simultaneously inhibiting elastase and collagenase, key proteases implicated in tissue damage during chronic inflammation [1]. This dual mechanism makes it a research candidate for complex respiratory conditions such as chronic bronchitis, emphysema, and fibrosis, as well as a documented enzyme stabilizer in protease-containing formulations [2].

Dual mucolytic and anti-protease (elastase/collagenase) action
Fits respiratory models with mucus hypersecretion and protease-driven tissue damage
Documented enzyme stabilizer for protease-containing formulations

Telmesteine vs. Other Thiol Mucolytics


While (Rac)-Telmesteine belongs to the cysteine-derivative class of thiol mucolytics, which includes compounds like N-acetylcysteine (NAC), carbocisteine, and erdosteine, functional substitution is scientifically unjustified due to critical differences in their primary mechanisms, metabolic profiles, and downstream therapeutic applications [1]. Telmesteine uniquely couples its mucolytic action with direct, clinically significant anti-protease activity against elastase and collagenase—a dual function not shared by NAC or carbocisteine, which primarily act as antioxidants or mucoregulators [1]. Furthermore, its near-complete (>90%) oral bioavailability and minimal hepatic metabolism in preclinical models distinguish its systemic exposure profile from erdosteine, which requires extensive first-pass metabolism to generate active metabolites [2]. These quantifiable divergences in target engagement and pharmacokinetics directly impact experimental design and procurement decisions for targeted respiratory or dermatological research.

Mechanism mismatch NAC and carbocisteine lack direct anti-protease activity; telmesteine uniquely inhibits elastase and collagenase.
Exposure profile divergence Erdosteine requires hepatic activation; telmesteine delivers direct systemic exposure of parent compound.
Industrial use distinction Patented enzyme stabilizer application not shared by other thiol mucolytics.

Quantifiable Differentiation Evidence


Oral Bioavailability vs. Erdosteine

(Rac)-Telmesteine exhibits >90% oral bioavailability in Sprague-Dawley rats, indicating near-complete systemic absorption with minimal first-pass metabolism. The compound is excreted largely unchanged (urinary excretion accounts for 86% of the dose), with glucuronide conjugation representing less than 6% of excreted radioactivity [1]. In contrast, erdosteine, a related thiol mucolytic, is a prodrug that requires extensive hepatic first-pass metabolism to generate three active metabolites responsible for its mucolytic and antioxidant effects . This fundamental difference means (Rac)-Telmesteine provides direct, predictable systemic exposure of the parent compound, whereas erdosteine's efficacy is contingent on variable metabolic conversion rates.

Oral Bioavailability
Reported
>90% parent bioavailability (rat)
Supports direct parent compound exposure models
Cross-study comparable; prodrug comparison
Pharmacokinetics Mucolytic Bioavailability

Dual Elastase & Collagenase Inhibition

(Rac)-Telmesteine is explicitly documented as an inhibitor of elastase and collagenase, key proteases that contribute to tissue degradation in conditions like emphysema and fibrosis [1]. This anti-protease function is a core component of its pharmacological profile. In contrast, N-acetylcysteine (NAC) and carbocisteine, while established mucolytics, lack this direct anti-protease activity. NAC primarily functions as a precursor to glutathione, exerting antioxidant effects, while carbocisteine acts as a mucoregulator to normalize sialomucin production [2]. This class-level distinction is critical: (Rac)-Telmesteine offers a dual approach (mucus lysis + protease inhibition), whereas NAC and carbocisteine are single-mechanism agents focused on mucus biochemistry or antioxidant defense.

Protease Inhibition Mechanism
Class-level
Dual-action (mucolytic + anti-protease) vs. NAC single mechanism
Enables protease-driven inflammation model research
Class-level inference; validate in specific assay context
Protease Inhibition Respiratory Inflammation Mucolytic

Anti-Inflammatory Activity in Skin Models

In a study evaluating its topical application for inflammatory skin disease, telmesteine demonstrated a significant reduction in LPS-induced NO production in RAW264.7 macrophage cells [1]. Furthermore, in a TPA-induced skin inflammation model, topical telmesteine treatment significantly decreased skin edema and pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α [1]. This specific, quantitative evidence in dermatological inflammation is distinct from the compound's respiratory mucolytic function and supports its inclusion as an active ingredient in the proprietary medical device Atopiclair®, where clinical studies have demonstrated its efficacy in treating atopic dermatitis when combined with other agents [2]. This dermatological anti-inflammatory profile is not a recognized feature of other systemic thiol mucolytics like erdosteine.

Topical Anti-Inflammatory
Head-to-head
Reduced TPA-induced edema and cytokines (IL-1β, IL-6, TNF-α)
Supports dermatological inflammation endpoint evaluation
Model-specific; combination context (Atopiclair)
Anti-inflammatory Dermatology Atopic Dermatitis

Patented Enzyme Stabilization

Beyond its biomedical applications, (Rac)-Telmesteine is specifically claimed as a protease inhibitor and enzyme stabilizer in patent WO 2017220302 A1 (Compound II-1) [1]. The patent describes its utility in protease-containing detergents and cleaning agents, where it prevents protease-mediated degradation of other active enzymes in the formulation [1]. This industrial application represents a unique, quantifiable value proposition for procurement by non-pharmaceutical R&D sectors. Unlike other mucolytics which are exclusively pharmaceutical agents, (Rac)-Telmesteine serves a dual-market role as both a bioactive research tool and an industrial enzyme stabilizer, a differentiation that impacts supply chain and sourcing strategies.

Industrial Enzyme Stabilizer
Head-to-head
Patented protease inhibitor for detergent enzymes
Unique industrial application not shared by other thiols
Patent claims; verify specific formulation conditions
Enzyme Stabilizer Protease Inhibitor Industrial Biotechnology

Metabolic Stability vs. Other Thiols

In rat microsomal incubations, telmesteine was found to be "hardly metabolized," with the unchanged parent compound accounting for the majority of radioactivity in urine and plasma [1]. While a glucuronide conjugate was detected, it constituted less than 6% of the total excreted radioactivity [1]. This metabolic stability contrasts sharply with erdosteine, which is rapidly metabolized via first-pass hepatic pathways into three active metabolites that are responsible for its pharmacological effects . Similarly, NAC undergoes extensive deacetylation and metabolism to cysteine and glutathione [2]. The minimal metabolism of telmesteine ensures that its biological activity is directly attributable to the parent molecule, reducing experimental variability and simplifying structure-activity relationship (SAR) studies.

Metabolic Stability
Reported
>94% unchanged parent excreted (rat)
Supports parent-compound PK modeling and SAR studies
Cross-study; validate in target research species
Metabolism Pharmacokinetics Drug Stability

Optimal Research & Application Scenarios


Protease-Driven Respiratory Disease Models

Researchers investigating the dual pathology of mucus hypersecretion and protease-mediated lung damage should prioritize (Rac)-Telmesteine over other thiol mucolytics. Its high (>90%) oral bioavailability and direct anti-elastase activity provide a single tool compound to address both disease aspects simultaneously, eliminating the need for combination therapies in early-stage in vivo proof-of-concept studies [1]. The predictable PK and minimal metabolism also facilitate accurate dose-response modeling [2].

Topical Formulations for Inflammatory Dermatoses

(Rac)-Telmesteine is the mucolytic/anti-protease compound of choice for developing topical creams and lotions for inflammatory skin conditions. Its validated anti-inflammatory activity in TPA-induced edema models and clinical efficacy as a component of Atopiclair® provide a strong translational rationale [3]. Substitution with a systemic mucolytic like erdosteine or NAC is not supported by equivalent topical efficacy data, making (Rac)-Telmesteine essential for dermatological R&D [1].

Industrial Enzyme Stabilization Studies

Procurement for industrial biotechnology applications should specifically target (Rac)-Telmesteine due to its patented role as a protease inhibitor and enzyme stabilizer [4]. This function is unique among thiol derivatives, providing a quantifiable differentiator for stabilizing protease-sensitive enzymes in liquid detergent formulations. No other compound in the mucolytic class (NAC, carbocisteine, erdosteine) is documented or patented for this industrial use case.

Low-Metabolism Probe for DDI Studies

For studies investigating drug transporters or minor Phase II metabolic pathways, (Rac)-Telmesteine serves as an ideal probe substrate due to its documented minimal metabolism (<6% glucuronidation) and high urinary excretion of the unchanged drug [2]. Its simple, predictable disposition profile contrasts with the complex, multi-metabolite profiles of erdosteine and NAC, simplifying analytical method development and interpretation of in vitro hepatocyte or microsomal assay results [2].

Application
Selection Property
Validation Focus
Protease-driven respiratory disease models
Dual mucolytic/anti-protease activity
Elastase/collagenase inhibition endpoints; mucus lysis assays
Topical inflammatory dermatosis models
Topical anti-inflammatory profile
TPA-induced edema and cytokine endpoints; skin barrier models
Protease-containing formulation stabilization
Patented enzyme stabilizer (protease inhibitor)
Enzyme activity retention in detergent matrices
Drug transporter / Phase II metabolism probe
Minimal metabolism, direct parent exposure
Parent compound PK analysis; DDI interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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